N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative under dehydrating conditions to form the dioxopyrrolidinyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a chlorinated aromatic compound.
Formation of the Final Product: The final step involves the reaction of the intermediate with a suitable thiol compound to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, organometallic reagents, and catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide
Uniqueness
N-(4-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c19-11-5-7-12(8-6-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-4-2-1-3-13(14)20/h1-8,15H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLBJQLKDEWIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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